Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused thiazole-pyrimidine core. Key structural features include:
- A thiophen-2-yl group at position 5, contributing to π-conjugation and possible redox activity .
- A 7-methyl group and 3-oxo moiety, common in bioactive thiazolo[3,2-a]pyrimidines .
- A benzyl ester at position 6, influencing solubility and bioavailability .
This compound is synthesized via cyclocondensation of thiouracil derivatives with aromatic aldehydes in the presence of chloroacetic acid and sodium acetate, a method validated in analogous systems .
Properties
CAS No. |
617696-99-8 |
|---|---|
Molecular Formula |
C30H29N3O3S2 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
benzyl (2E)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H29N3O3S2/c1-4-32(5-2)23-15-13-21(14-16-23)18-25-28(34)33-27(24-12-9-17-37-24)26(20(3)31-30(33)38-25)29(35)36-19-22-10-7-6-8-11-22/h6-18,27H,4-5,19H2,1-3H3/b25-18+ |
InChI Key |
VRZOHTGCBVVELG-XIEYBQDHSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction for Dihydropyrimidine-2-Thione Intermediate
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via a Biginelli reaction, a three-component condensation of thiourea, an aldehyde, and a β-ketoester. For the target compound, thiophen-2-carbaldehyde serves as the aldehyde component to introduce the 5-(thiophen-2-yl) substituent, while ethyl acetoacetate provides the β-ketoester for the 7-methyl group.
Procedure :
-
Combine thiourea (0.05 mol), ethyl acetoacetate (0.05 mol), and thiophen-2-carbaldehyde (0.05 mol) in ethanol (100 mL).
-
Reflux for 12–24 hours under anhydrous conditions.
-
Cool, filter the precipitate, and recrystallize from ethanol to yield 5-(thiophen-2-yl)-3,4-dihydropyrimidine-2-thione (Yield: 70–85%).
Key Data :
Cyclization to Thiazolo[3,2-a]Pyrimidine
The dihydropyrimidine-2-thione intermediate undergoes cyclization with α-haloesters (e.g., ethyl chloroacetate) to form the thiazolo[3,2-a]pyrimidine core.
Procedure :
-
Reflux 5-(thiophen-2-yl)-3,4-dihydropyrimidine-2-thione (0.01 mol) with ethyl chloroacetate (0.012 mol) in dry ethanol (50 mL) for 6–8 hours.
-
Neutralize with aqueous Na2CO3, extract with ethyl acetate, and recrystallize to yield ethyl 7-methyl-5-(thiophen-2-yl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Yield: 75–90%).
Optimization Note :
-
Ultrasound irradiation (51 W, 10 min) enhances yields to 90% compared to conventional heating (50% in 5 hours).
Esterification to Benzyl Carboxylate
Transesterification or Direct Benzylation
The ethyl ester at C6 is converted to a benzyl ester via transesterification with benzyl alcohol or direct alkylation using benzyl bromide.
Procedure :
-
Reflux the ethyl ester intermediate (0.01 mol) with benzyl alcohol (0.02 mol) and a catalytic amount of H2SO4 in toluene (50 mL) for 12 hours.
-
Wash with water, dry over Na2SO4, and purify via column chromatography (hexane:ethyl acetate, 4:1) to yield the final product (Yield: 80–85%).
Alternative Method :
-
Use benzyl chloroformate (0.012 mol) in the presence of DMAP (0.001 mol) and triethylamine (0.02 mol) in dichloromethane at 0°C.
Analytical Confirmation :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring exclusive formation of the thiazolo[3,2-a]pyrimidine over other fused systems requires precise stoichiometry and catalyst selection.
-
Purification : Recrystallization from acetic acid or ethanol is critical to remove unreacted aldehydes and byproducts.
-
Functional Group Stability : The diethylamino group may protonate under acidic conditions; thus, pH control during Knoevenagel condensation is essential .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer research. Its structural components suggest mechanisms that could inhibit cancer cell proliferation. For instance, molecular docking studies indicate strong interactions with key proteins involved in cancer pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase. This interaction may hinder tumor growth by blocking signaling pathways essential for cancer cell survival and proliferation .
Case Study: Molecular Docking Analysis
A study conducted on similar thiazolo-pyrimidine derivatives demonstrated significant anticancer activity against prostate and colon cancer cell lines. The compound's ability to bind effectively to EGFR was correlated with reduced cell viability in vitro, suggesting that modifications to the benzylidene moiety could enhance its efficacy against various cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary screenings indicate that it exhibits activity against several bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Case Study: Antimicrobial Screening
In a comparative study of thiazole derivatives, compounds similar to Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate showed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the thiophene ring could enhance antimicrobial potency .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The diethylamino group is believed to contribute to its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.
Case Study: Neuroprotection in Experimental Models
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced apoptosis rates. This effect was attributed to its antioxidant properties and its ability to modulate neuroinflammatory responses .
Synthesis and Modifications
The synthesis of Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps including condensation reactions and cyclizations. Modifications of functional groups can lead to derivatives with enhanced biological activities.
| Modification | Effect |
|---|---|
| Addition of halogens | Increased antimicrobial activity |
| Alteration of alkyl groups | Enhanced solubility and bioavailability |
| Variation in thiophene substituents | Improved anticancer efficacy |
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, and 6, leading to differences in physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Key Insights from Comparison
Electron-withdrawing groups (e.g., 4-cyanobenzylidene in 11b) reduce electron density, altering reactivity and spectral signatures (e.g., IR ν(CN) at 2209 cm⁻¹) .
Steric and Solubility Considerations :
- Bulky substituents (e.g., naphthalen-1-ylmethylene in CAS 617697-07-1) may hinder crystal packing but improve lipid membrane penetration .
- Benzyl esters (target compound) vs. ethyl esters (e.g., Molbank M1581) influence solubility; benzyl groups enhance hydrophobicity .
Biological Activity Trends: Mannich base derivatives (e.g., ethyl 5-(2-chlorophenyl)-...) demonstrate enhanced antimicrobial activity due to secondary amine functionalities .
Crystallographic Observations: Halogen substituents (e.g., 4-bromophenyl in Molbank M1581) facilitate π-halogen interactions, stabilizing crystal lattices . Hydrogen-bonding patterns (e.g., in Ethyl 2-(4-carboxybenzylidene)-...) are critical for supramolecular assembly, as noted in graph-set analyses .
Biological Activity
Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a thiazolo-pyrimidine structure. Its unique molecular composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is C30H29N3O3S2, indicating a significant presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structure includes various functional groups that contribute to its reactivity and interaction with biological systems. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 543.7 g/mol |
| LogP (XLogP3-AA) | 6.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 9 |
Mechanisms of Biological Activity
Research indicates that compounds similar to Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit various biological activities:
- Antimicrobial Activity : Compounds with thiazole and pyrimidine moieties have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. The thiazole ring is known for its ability to interact with microbial enzymes and disrupt cellular functions .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation through interference with DNA synthesis or repair mechanisms .
- Antiviral Effects : Some structural analogs have demonstrated antiviral activity by inhibiting viral replication or entry into host cells. This may be attributed to their ability to interfere with viral proteins essential for the viral life cycle .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against Candida albicans and Aspergillus niger. Compounds showed minimum inhibitory concentrations (MICs) ranging from 3.92 mM to 4.23 mM, indicating promising antifungal activity .
- Cytotoxicity Assay : In vitro assays using human cancer cell lines revealed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents, suggesting potential as anticancer drugs .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells, leading to increased apoptosis rates .
Q & A
Basic: How can synthesis yields of this compound be optimized for laboratory-scale production?
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent polarity (e.g., using DMF or ethanol), temperature (reflux at 80–100°C), and catalysts (e.g., palladium or copper). Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields by 15–20% . Purification via recrystallization (using ethyl acetate/ethanol mixtures) or column chromatography ensures >95% purity. Monitoring with HPLC during synthesis minimizes side reactions .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Assigns proton environments (e.g., benzylidene protons at δ 7.2–7.8 ppm) and confirms substituent connectivity .
- X-ray Crystallography: Resolves dihedral angles between the thiazolo-pyrimidine core and aryl substituents, critical for understanding steric effects .
- Mass Spectrometry (MS): Validates molecular weight (e.g., 532.6 g/mol) and fragmentation patterns .
Advanced: How do substituent variations at the 2- and 5-positions influence structure-activity relationships (SAR)?
Methodological Answer:
Systematic modifications (e.g., replacing diethylamino with methoxy or halogen groups) alter electronic and steric properties. For example:
- 2-Position: Electron-withdrawing groups (e.g., Cl) enhance COX-2 inhibition (IC₅₀: 0.8 µM vs. 2.1 µM for methoxy) .
- 5-Position: Thiophene vs. phenyl groups modulate solubility and binding to kinase targets like PKCK2 .
SAR studies require molecular docking (e.g., AutoDock Vina) and comparative bioassays .
Advanced: What methodologies elucidate its mechanism of action against cyclooxygenase (COX) enzymes?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values using colorimetric COX-1/COX-2 kits (e.g., Cayman Chemical) .
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to recombinant COX-2 .
- Molecular Dynamics Simulations: Predict interactions (e.g., hydrogen bonding with Arg120/Val523 residues) over 100-ns trajectories .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How is cytotoxicity evaluated across tumor cell lines, and how are contradictory results resolved?
Methodological Answer:
- MTT Assays: Test viability in HeLa, MCF-7, and A549 cells (typical IC₅₀ range: 5–20 µM) .
- Flow Cytometry: Assess apoptosis via Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .
Contradictions (e.g., high cytotoxicity in one study vs. low in another) may arise from assay conditions (e.g., serum concentration). Replicate under standardized protocols .
Advanced: How can conflicting data on antioxidant vs. pro-oxidant activity be reconciled?
Methodological Answer:
- DCFH-DA Assays: Quantitate ROS levels in cell-free vs. cellular systems. Pro-oxidant effects may dominate at higher concentrations (>50 µM) due to redox cycling .
- Thiobarbituric Acid (TBA) Tests: Measure lipid peroxidation in hepatic cells to clarify dose-dependent effects .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use DMSO:PBS (1:4) or cyclodextrin complexes to enhance aqueous solubility .
- Nanoformulations: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Advanced: How are computational tools applied to predict off-target interactions?
Methodological Answer:
- Molecular Docking: Screen against PharmMapper or ChEMBL databases to identify kinase off-targets (e.g., EGFR, VEGFR2) .
- ADMET Prediction: Use SwissADME to estimate permeability (LogP: 3.2) and cytochrome P450 interactions .
Advanced: What techniques assess cross-reactivity with unrelated enzyme families?
Methodological Answer:
- Kinase Profiling Arrays: Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (<10% activity at 10 µM for most kinases) .
- ELISA-Based Assays: Quantify binding to non-target enzymes (e.g., carbonic anhydrase) .
Advanced: How can synergistic effects with existing chemotherapeutics be systematically studied?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
